Fragment Coupling vs. Stepwise Coupling for Atosiban
Using a pre-coupled tripeptide building block (Fmoc-Pro-Orn-Gly-NH2) that incorporates the Orn-Gly dipeptide motif analogous to Fmoc-D-Orn(Boc)-Gly-NH2, a 2025 Chinese study achieved a total atosiban yield of 64% and final purified purity of 99% (RP-HPLC) [1]. In contrast, prior art solid-phase synthetic strategies for atosiban employing conventional stepwise amino acid addition reported final product purity of only 90% [2]. The fragment condensation approach eliminates at least one coupling–deprotection cycle at the challenging Orn-Gly junction, reducing the cumulative yield loss that degrades overall process efficiency in stepwise SPPS [3].
| Evidence Dimension | Atosiban total synthesis yield and final purity |
|---|---|
| Target Compound Data | 64% total yield; 99% purity (RP-HPLC after purification) using Fmoc-Pro-Orn-Gly-NH2 tripeptide fragment strategy |
| Comparator Or Baseline | ~90% purity reported for prior art solid-phase atosiban synthesis using conventional stepwise amino acid addition (sequential monomer coupling) |
| Quantified Difference | Purity improvement from ~90% to 99%; yield of 64% achieved with fragment strategy vs. unreported lower yields in prior art |
| Conditions | Fmoc-SPPS; trityl resin as starting resin; Fmoc-Pro-Orn-Gly-NH2 tripeptide coupled to resin followed by sequential addition of remaining protected amino acids; TFA cleavage; preparative RP-HPLC purification |
Why This Matters
For procurement decisions in atosiban or Orn-Gly-containing peptide manufacturing, the pre-coupled dipeptide strategy enables a 9-percentage-point purity gain and a reproducible 64% overall yield that is difficult to match with sequential monomer coupling due to compounding stepwise yield losses.
- [1] Zhang LX, Li XY, Zhang JS, Zhong XL. 醋酸阿托西班固相合成工艺的研究 [Study on solid-phase synthesis of atosiban acetate]. Chin J Med Chem. 2025;35(01):27-33. DOI: 10.14142/j.cnki.cn21-1313/r.2025.01.005. Reports 64% total yield and 99% purity using Fmoc-Pro-Orn-Gly-NH2 tripeptide fragment strategy. View Source
- [2] Cadila Healthcare Ltd. A novel process for preparation of atosiban. Indian Patent 252970. States that prior art solid-phase synthetic strategies reported for atosiban yielded product with purity of only 90%. View Source
- [3] Iris Biotech GmbH. Deprotection and Coupling in SPPS. 2024 Jun 25. Illustrates that 97% per-step yield over 140 steps produces only 1.4% overall yield versus 98% at 99.9% per step, demonstrating the compounding benefit of eliminating coupling steps. View Source
